![molecular formula C18H13BrClN5S B2958879 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207031-50-2](/img/structure/B2958879.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
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Description
The compound “4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiazole ring, and a triazole ring . The thiazole ring is a five-membered ring system containing a sulfur atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of bromoacetophenone with thiourea in the presence of a catalyst such as iodine . This forms an intermediate compound, which can then react with other reagents to form the final product .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A number of studies have focused on the synthesis of triazole and thiazole derivatives due to their potential antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds exhibited good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Kaneria et al. (2016) carried out the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, characterizing them and screening for antimicrobial activity against bacteria and fungi, highlighting the potential of these compounds in antimicrobial applications (Kaneria et al., 2016).
Structural Characterization
Research on the structural characterization of related compounds, such as the work by Nadaf et al. (2019), involves the synthesis and X-ray diffraction analysis of alkyl-substituted N,4-diphenyl thiazole-2-amines. These studies provide insights into the molecular structure and potential interactions of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Nadaf et al., 2019).
Corrosion Inhibition
The potential of triazole and thiazole derivatives as corrosion inhibitors has also been explored. Kaya et al. (2016) investigated the inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron, using density functional theory (DFT) calculations and molecular dynamics simulations. Their findings suggest that these compounds could serve as effective corrosion inhibitors, demonstrating the versatility of triazole and thiazole derivatives in industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-chloro-4-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5S/c1-10-2-7-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-5-12(19)6-4-11/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZVUJTBXNLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine |
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